Dibutyl tellurium diiodide
Description
Dibutyl tellurium diiodide (C₈H₁₈TeI₂) is an organotellurium(IV) compound characterized by two butyl groups (C₄H₉) and two iodine atoms bonded to a central tellurium atom. Its synthesis typically involves the reaction of dibutyl telluride with iodine, following methods analogous to those reported for related dialkyl tellurium diiodides . Structurally, it adopts a pseudo-trigonal bipyramidal geometry, where the butyl groups and the tellurium lone pair occupy equatorial positions, while the iodine atoms reside in axial positions. This geometry is common in R₂TeI₂ compounds and facilitates secondary bonding interactions (SBIs) between Te and neighboring iodine atoms, influencing its crystallographic packing and stability .
Properties
CAS No. |
41235-21-6 |
|---|---|
Molecular Formula |
C8H18I2Te |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
1-[butyl(diiodo)-λ4-tellanyl]butane |
InChI |
InChI=1S/C8H18I2Te/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
CWBNZDYODCNTEV-UHFFFAOYSA-N |
SMILES |
CCCC[Te](CCCC)(I)I |
Canonical SMILES |
CCCC[Te](CCCC)(I)I |
Origin of Product |
United States |
Chemical Reactions Analysis
Substitution Reactions
Dibutyl tellurium diiodide undergoes nucleophilic substitution, where iodine atoms are replaced by other nucleophiles. Key findings include:
Reaction with organolithium reagents :
-
Treatment with n-butyllithium in stoichiometric amounts produces acyclic ditellurides (e.g., 14 ) or monotellurides (e.g., 16 ), depending on reagent quantity .
-
Excess n-butyllithium leads to cleavage of both Te–I bonds, forming butyl tellurolate intermediates .
Aromatic nucleophilic substitution :
-
Reaction with butyl tellurolate anion replaces iodine with a butyltelluro group, yielding 3-(butyltelluro)-2,5-diphenyltellurophene (22 ) .
Redox Reactions
The tellurium(IV) center in this compound participates in redox processes:
Reduction :
Oxidation :
-
Exposure to hydrogen peroxide oxidizes the tellurium center to telluroxides, though specific products require further characterization.
Cyclization and Ring-Opening Reactions
This compound participates in cyclization under iodinating conditions:
Iodocyclization :
-
Reacting with iodine in petroleum ether forms 3-iodotellurophenes (7a–f ) via intermediates with aromatic character .
Ring-opening mechanisms :
-
3-Iodotellurophenes (7a ) derived from this compound undergo ring-opening with n-butyllithium, yielding acyclic ditellurides or monotellurides .
Structural Influences on Reactivity
The compound’s trigonal bipyramidal geometry and secondary Te⋯I interactions (3.71–3.80 Å) enhance its lability :
Comparative Reactivity of Tellurium Dihalides
Reactivity trends in diorganyltellurium dihalides (R₂TeX₂):
| Halide (X) | Bond Length (Å) | Relative Reactivity in Substitution |
|---|---|---|
| I | 3.71–3.80 | Highest (due to polarizable I) |
| Br | 2.93–3.71 | Moderate |
| Cl | 2.28–2.93 | Lowest |
Comparison with Similar Compounds
Structural and Crystallographic Properties
The table below compares key structural parameters of dibutyl tellurium diiodide with analogous compounds, inferred from crystallographic
*Values estimated based on structural trends in R₂TeI₂ compounds.
Key Observations :
- Coordination Geometry : All R₂TeI₂ compounds exhibit pseudo-trigonal bipyramidal geometry, with slight distortions depending on substituent bulk. For example, bulkier butyl groups in this compound may reduce the I–Te–I angle compared to smaller substituents .
- Secondary Interactions : Te···I SBIs (2.7–3.9 Å) are critical for stabilizing crystal structures. In cyclic Te(IV) diiodide, these interactions result in co-crystallized molecules forming extended networks .
- Bond Angles: The I–Te–I angle in bis(trimethylsilylmethyl) TeI₂ (175.29°) is nearly linear, whereas steric hindrance from cyclic or bulky groups (e.g., butyl) may introduce minor deviations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
